4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride
CAS No.: 59703-00-3
VCID: VC21335045
Molecular Formula: C7H9ClN2O3
Molecular Weight: 204.61 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride, with the CAS number 59703-00-3, is a chemical compound that belongs to the piperazine class of heterocyclic organic compounds. It is characterized by its molecular formula C₇H₉ClN₂O₃ and molecular weight of 204.611 g/mol . This compound is notable for its carbonyl chloride group attached to a piperazine ring, which is modified with two carbonyl groups and an ethyl substituent. Synthesis and PreparationThe synthesis of 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride typically involves the reaction of 4-ethyl-2,3-dioxopiperazine with carbonyl chloride (phosgene) or diphosgene. This process is often conducted under controlled conditions to ensure safety and efficiency . Applications and Research FindingsThis compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and chemical derivatives. It is particularly valuable in the preparation of antibiotics and other biologically active compounds. For example, it can be used to synthesize derivatives of penicillanic acid and cephalosporanic acid, which are important in the production of beta-lactam antibiotics . Safety and Handling4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride is classified as a hazardous substance due to its corrosive nature. It requires careful handling and storage in an inert atmosphere at temperatures between 2-8°C. The compound is shipped with a HazMat fee due to its dangerous goods classification . |
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CAS No. | 59703-00-3 |
Product Name | 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride |
Molecular Formula | C7H9ClN2O3 |
Molecular Weight | 204.61 g/mol |
IUPAC Name | 4-ethyl-2,3-dioxopiperazine-1-carbonyl chloride |
Standard InChI | InChI=1S/C7H9ClN2O3/c1-2-9-3-4-10(7(8)13)6(12)5(9)11/h2-4H2,1H3 |
Standard InChIKey | SXVBQOZRZIUHKU-UHFFFAOYSA-N |
SMILES | CCN1CCN(C(=O)C1=O)C(=O)Cl |
Canonical SMILES | CCN1CCN(C(=O)C1=O)C(=O)Cl |
Purity | > 95% |
Quantity | Milligrams-Grams |
Synonyms | 4-Ethyl-2,3-dioxo-1-piperazinecarbonyl Chloride |
PubChem Compound | 108813 |
Last Modified | Aug 15 2023 |
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